N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C21H32N4O3 and its molecular weight is 388.512. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the RCAR/ (PYR/PYL) receptor proteins . These receptors are crucial in various biological processes and have been identified as promising structures for interaction with this compound .
Mode of Action
The compound interacts with its targets, the RCAR/ (PYR/PYL) receptor proteins, by binding to them . This binding affinity is at the same level or even better than that of the essential plant hormone abscisic acid (ABA) , indicating a strong interaction between the compound and its targets.
Biochemical Pathways
The compound’s interaction with the RCAR/ (PYR/PYL) receptor proteins affects the downstream biochemical pathways associated with these receptors . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the RCAR/ (PYR/PYL) receptor proteins . The strong binding affinity suggests that the compound could potentially modulate the biological processes controlled by these receptors.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-21(2,3)23-20(27)19(26)22-14-18(25-9-11-28-12-10-25)15-5-6-17-16(13-15)7-8-24(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXBHZVWQCEQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.